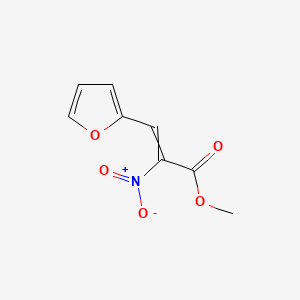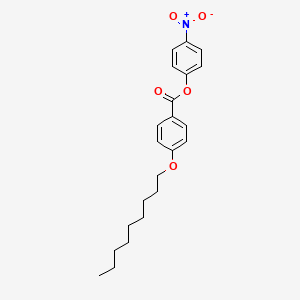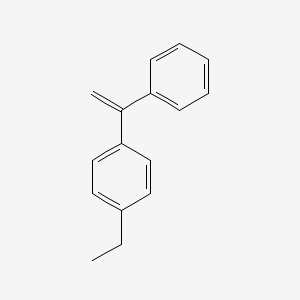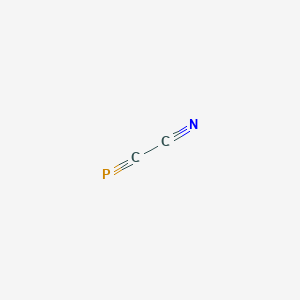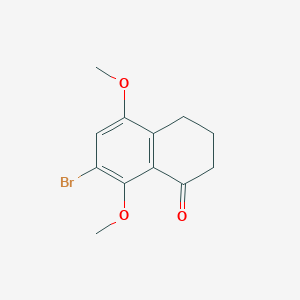
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- typically involves the bromination of a naphthalenone precursor followed by methoxylation. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and methanol or sodium methoxide for methoxylation. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of substituted naphthalenones.
Applications De Recherche Scientifique
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethoxy-: Lacks the bromine substituent.
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-: Lacks the methoxy groups.
Uniqueness
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- is unique due to the presence of both bromine and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
77199-82-7 |
|---|---|
Formule moléculaire |
C12H13BrO3 |
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
7-bromo-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13BrO3/c1-15-10-6-8(13)12(16-2)11-7(10)4-3-5-9(11)14/h6H,3-5H2,1-2H3 |
Clé InChI |
RZXJRFYYUDGJIX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=C1CCCC2=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
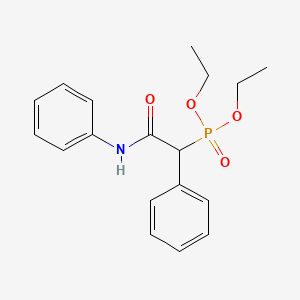

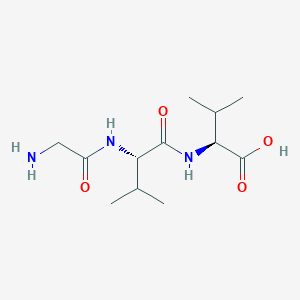
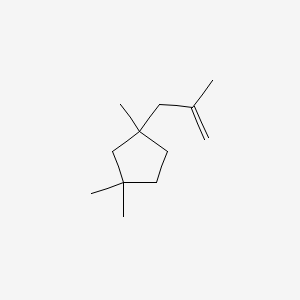
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
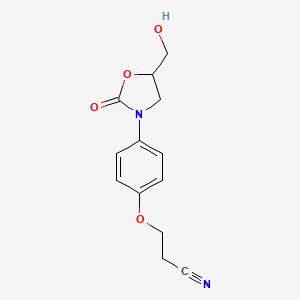
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
